3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
CAS No.:
Cat. No.: VC15618253
Molecular Formula: C29H36N2O5
Molecular Weight: 492.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H36N2O5 |
|---|---|
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | (4E)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C29H36N2O5/c1-4-16-36-23-10-11-24(21(3)19-23)27(32)25-26(22-8-6-20(2)7-9-22)31(29(34)28(25)33)13-5-12-30-14-17-35-18-15-30/h6-11,19,26,32H,4-5,12-18H2,1-3H3/b27-25+ |
| Standard InChI Key | RYIOCMUZYLCOCZ-IMVLJIQESA-N |
| Isomeric SMILES | CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C)/O)C |
| Canonical SMILES | CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C)O)C |
Introduction
3-Hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound featuring a pyrrolidine core with diverse functional groups, including hydroxy, propoxy, and aromatic substituents. This compound has a molecular formula of C29H36N2O5 and a molecular weight of approximately 520 g/mol, although some sources may slightly vary in molecular weight due to rounding or specific conditions. Its intricate structure contributes to its potential biological activities and applications in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple steps, requiring specific reagents and conditions to ensure high yield and purity. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The choice of solvent, temperature, and reaction time is critical for achieving the desired transformations.
Common Reagents and Conditions:
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Oxidation: Potassium permanganate
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Reduction: Sodium borohydride
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Halogenation: Bromine or other halogenating agents
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Solvent Choice: Often involves polar aprotic solvents like DMF or DMSO
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Temperature and Time: Varies based on specific reactions
Biological Activity and Potential Applications
Research indicates that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further exploration in drug discovery. Its mechanism of action likely involves interaction with specific enzymes or receptors, modulating their activity and influencing cellular processes.
| Potential Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Inhibition of microbial growth or metabolism |
| Anticancer Activity | Inhibition of tumor cell proliferation or induction of apoptosis |
| Mechanism of Action | Interaction with enzymes or receptors to modulate cellular processes |
Interaction Studies and Therapeutic Potential
Interaction studies are essential for understanding how this compound interacts with biological macromolecules such as proteins or nucleic acids. These studies often involve binding assays and kinetic analyses to determine the effectiveness of the compound in interacting with specific targets, providing insights into its therapeutic potential.
Interaction Studies:
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Binding Assays: To assess affinity for specific biological targets
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Kinetic Analyses: To determine the rate of interaction and dissociation
Comparison with Similar Compounds
Several compounds share structural similarities with 3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one. For example, 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has a similar core but different substituents, which can alter reactivity and biological properties .
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one | Similar core, different substituents | Alters reactivity and biological properties |
| 1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one | Variation in substituent positions | Changes reactivity |
| 5-(4-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[pyridin-3-ylmethyl]-2,5-dihydro-1H-pyrrol-2-one | Contains fluorophenyl instead of methylphenyl | Introduces different electronic properties |
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